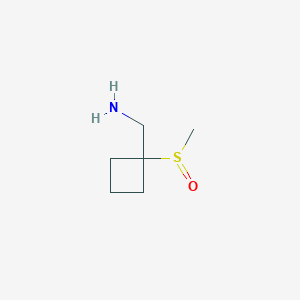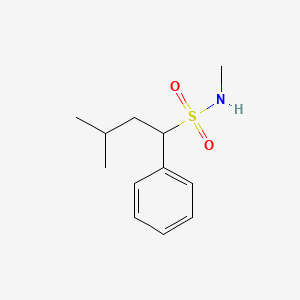![molecular formula C14H20ClNO3S2 B2829536 3-chloro-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzene-1-sulfonamide CAS No. 2034355-80-9](/img/structure/B2829536.png)
3-chloro-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzene-1-sulfonamide is a complex organic compound that features a benzenesulfonamide core with various substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the benzenesulfonamide core and introduce the chloro and methyl groups through electrophilic aromatic substitution reactions. The tetrahydro-2H-pyran-4-ylthio group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure efficient and scalable production .
化学反応の分析
Types of Reactions
3-chloro-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydro-2H-pyran-4-ylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the chloro group can yield a variety of substituted benzenesulfonamides .
科学的研究の応用
3-chloro-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a starting point for the development of new drugs.
Medicine: Its structural features suggest it could be explored for therapeutic applications, particularly in the development of new antimicrobial or anticancer agents.
作用機序
The mechanism of action of 3-chloro-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzene-1-sulfonamide would depend on its specific application. In a biological context, it could interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the sulfonamide group suggests it could inhibit certain enzymes by mimicking the structure of natural substrates .
類似化合物との比較
Similar Compounds
Similar compounds include other benzenesulfonamides with different substituents, such as:
- 3-chloro-2-methyl-N-(2-((tetrahydro-2H-pyran-2-yl)thio)ethyl)benzenesulfonamide
- 3-chloro-2-methyl-N-(2-((tetrahydro-2H-thiopyran-4-yl)thio)ethyl)benzenesulfonamide .
Uniqueness
The uniqueness of 3-chloro-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzene-1-sulfonamide lies in its specific combination of substituents, which can confer unique chemical and biological properties. For example, the tetrahydro-2H-pyran-4-ylthio group can provide specific steric and electronic effects that influence the compound’s reactivity and interactions with biological targets .
特性
IUPAC Name |
3-chloro-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3S2/c1-11-13(15)3-2-4-14(11)21(17,18)16-7-10-20-12-5-8-19-9-6-12/h2-4,12,16H,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPHSKKDWHDHER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCCSC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-fluoro-4-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2829453.png)

![(3E)-1-[(4-methylphenyl)methyl]-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione](/img/structure/B2829456.png)




![N-[5-Methyl-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]-3-(prop-2-enoylamino)benzamide](/img/structure/B2829464.png)



![(Z)-ethyl 2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-3-(2-ethoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2829473.png)
![(1H-benzo[d][1,2,3]triazol-5-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2829474.png)

